Cas no 120-06-9 (3-phenyloxadiazol-3-ium-5-olate)
3-phenyloxadiazol-3-ium-5-olate Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3-Oxadiazolium,5-hydroxy-3-phenyl-, inner salt
- 3-Phenyl-1,2,3-oxadiazol-3-ium-5-olate
- 3-phenyloxadiazol-3-ium-5-olate
- 3-Phenylsydnone
- 3-Phenylsydnon
- N-Phenylsydnone
- Phenylsydnone
- Dimethyltindifluoride
- X8AKY6TN6P
- G10439
- NSC-73766
- NSC314087
- RS-2191
- AKOS003578179
- CS-0206747
- NSC-13797
- 3-phenyl syd-none
- SCHEMBL2274789
- NSC-314087
- MFCD00205029
- 5-HYDROXY-3-PHENYL-1,2,3-OXADIAZOLIUM INNER SALT
- UNII-X8AKY6TN6P
- NSC 13797
- 3-(phenyl)sydnone
- AKOS006274003
- AB-131/25126030
- 3-phenyl-3H-1??,2,3-oxadiazol-1-ylium-5-olate
- NSC19561
- 5-HYDROXY-3-PHENYL-1,2,3-OXADIAZOLIUM HYDROXIDE
- NSC-24707
- 5-Oxo-3-phenyl-2,5-dihydro-1,2,3?5-oxadiazol-3-ylium-2-ide
- 3-phenyl-1,2,3
- HMS2790O11
- SMR000429714
- 5-oxo-3-phenyl-2,5-dihydro-1,2,3-oxadiazol-3-ium-2-ide
- LS-10794
- NSC73766
- 1,2,3-Oxadiazolium, 5-hydroxy-3-phenyl-, inner salt
- NSC-19561
- 120-06-9
- CHEMBL1720813
- 3-PHENYL-1,2,3??-OXADIAZOL-3-YLIUM-5-OLATE
- MLS000767383
- DTXSID00152639
- AKOS024327452
- N-phenyl sydnone
- Sydnone, 3-phenyl-
- E?-oxadiazol-3-ylium-5-olate
- NCGC00246376-01
-
- MDL: MFCD00205029
- Inchi: 1S/C8H6N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-6H
- InChI Key: KQEVEDHJIGSXDK-UHFFFAOYSA-N
- SMILES: O1C(=C[N+](C2C=CC=CC=2)=N1)[O-]
Computed Properties
- Exact Mass: 162.04298
- Monoisotopic Mass: 162.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 53A^2
Experimental Properties
- PSA: 52.97
3-phenyloxadiazol-3-ium-5-olate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB238926-500 mg |
3-Phenyl-1,2,3-oxadiazol-3-ium-5-olate |
120-06-9 | 500MG |
€348.70 | 2023-02-22 | ||
| abcr | AB238926-1 g |
3-Phenyl-1,2,3-oxadiazol-3-ium-5-olate |
120-06-9 | 1 g |
€406.00 | 2023-07-20 | ||
| abcr | AB238926-5 g |
3-Phenyl-1,2,3-oxadiazol-3-ium-5-olate |
120-06-9 | 5 g |
€1,074.00 | 2023-07-20 | ||
| TRC | P321185-50mg |
3-Phenyl-1,2,3-oxadiazol-3-ium-5-olate |
120-06-9 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P321185-100mg |
3-Phenyl-1,2,3-oxadiazol-3-ium-5-olate |
120-06-9 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P321185-500mg |
3-Phenyl-1,2,3-oxadiazol-3-ium-5-olate |
120-06-9 | 500mg |
$ 340.00 | 2022-06-03 | ||
| abcr | AB238926-500mg |
3-Phenyl-1,2,3-oxadiazol-3-ium-5-olate; . |
120-06-9 | 500mg |
€333.00 | 2025-02-19 | ||
| abcr | AB238926-1g |
3-Phenyl-1,2,3-oxadiazol-3-ium-5-olate; . |
120-06-9 | 1g |
€397.00 | 2025-02-19 | ||
| abcr | AB238926-5g |
3-Phenyl-1,2,3-oxadiazol-3-ium-5-olate; . |
120-06-9 | 5g |
€1037.00 | 2025-02-19 | ||
| eNovation Chemicals LLC | Y1251112-1g |
1,2,3-Oxadiazolium, 5-hydroxy-3-phenyl-, inner salt |
120-06-9 | 90% | 1g |
$970 | 2024-06-08 |
3-phenyloxadiazol-3-ium-5-olate Suppliers
3-phenyloxadiazol-3-ium-5-olate Related Literature
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Wei Huang,Zhian Jin,Zhengwei Shi,Jeremy J. Intemann,Ming Li,Jingdong Luo,Alex K.-Y. Jen Polym. Chem. 2013 4 5760
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S. Aziz,A. F. Cockerill,J. G. Tillett J. Chem. Soc. B 1970 416
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Hiroshi Kato,Masaki Ohta Chem. Commun. (London) 1966 525a
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Xavier Bantreil,Nicolas Pétry,Frédéric Lamaty Dalton Trans. 2019 48 15753
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Elodie Decuypère,Lucie Plougastel,Davide Audisio,Frédéric Taran Chem. Commun. 2017 53 11515
Additional information on 3-phenyloxadiazol-3-ium-5-olate
3-Phenyloxadiazol-3-ium-5-olate (CAS No. 120-06-9): A Comprehensive Overview
3-Phenyloxadiazol-3-ium-5-olate (CAS No. 120-06-9) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen atom and two nitrogen atoms. The presence of a phenyl group and the specific arrangement of the heteroatoms in the ring structure contribute to its distinct chemical behavior and reactivity.
The 3-phenyloxadiazol-3-ium-5-olate ion is particularly interesting because of its ability to form stable salts with various counterions, making it a versatile building block in synthetic chemistry. Its anionic nature allows it to participate in a wide range of reactions, including nucleophilic substitution, addition, and elimination processes. This makes it an important intermediate in the synthesis of more complex molecules, such as pharmaceuticals, dyes, and polymers.
Recent research has focused on the potential biological activities of 3-phenyloxadiazol-3-ium-5-olate and its derivatives. Studies have shown that certain oxadiazole derivatives exhibit significant antimicrobial, antiviral, and anticancer properties. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported that a series of 3-substituted oxadiazoles demonstrated potent inhibitory effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The researchers attributed this activity to the compound's ability to induce apoptosis and inhibit cell proliferation.
In addition to its potential therapeutic applications, 3-phenyloxadiazol-3-ium-5-olate has also been explored for its use in materials science. Its unique electronic properties make it a promising candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A recent study published in *Advanced Materials* highlighted the use of oxadiazole-based compounds as electron transport materials in OLEDs, demonstrating improved device performance and stability.
The synthesis of 3-phenyloxadiazol-3-ium-5-olate typically involves a multi-step process that includes the formation of an intermediate oxadiazole ring followed by functionalization with a phenyl group. Common synthetic routes include the reaction of an appropriate nitrile with hydrazine or a hydrazide, followed by cyclization under acidic conditions. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product.
Despite its potential benefits, the use of 3-phenyloxadiazol-3-ium-5-olate in various applications requires careful consideration of its safety profile. While no significant toxicity has been reported for this compound, it is essential to conduct thorough safety assessments before using it in pharmaceutical or industrial settings. This includes evaluating its potential for skin irritation, eye irritation, and inhalation toxicity.
In conclusion, 3-Phenyloxadiazol-3-ium-5-olate (CAS No. 120-06-9) is a versatile compound with a wide range of applications in chemistry and materials science. Its unique structural features and chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific disciplines.
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